1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
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Description
1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and structural analysis of compounds related to 1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione. Studies have demonstrated various synthetic routes and reactions involving aminoazirines and malonimides, leading to derivatives of 1,4-diazepine, which further undergo reactions to yield other significant compounds. For instance, the acid-catalyzed reaction of aminophenylamino with isatines results in the formation of previously undescribed dibenzodiazepine derivatives, showcasing the compound's relevance in synthesizing new chemical entities with potential pharmacological applications (Orlova et al., 2013).
Pharmacological Potential
While direct studies on the pharmacological applications of this compound are limited, research on structurally related compounds suggests potential therapeutic applications. For example, derivatives of 9-aryl-1,8-acridinedione have been synthesized and investigated for their effects on potassium channels, indicating the scope of research in exploring the bioactivity of similar compounds (Gündüz et al., 2009).
Chemical Properties and Reactivity
The compound and its derivatives are subjects of study for their unique chemical properties and reactivity. Research focusing on the enantioselective deprotonative ring contraction of related diazepine-diones showcases the compound's utility in accessing drug scaffolds with high stereochemical purity and efficiency, suggesting its importance in the design of new therapeutic agents (Antolak et al., 2014).
Properties
IUPAC Name |
1,3-dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-8-13(9-7-12)22-10-4-5-11-23-14-15(19-17(22)23)20(2)18(25)21(3)16(14)24/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWEQVJLVYNJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.